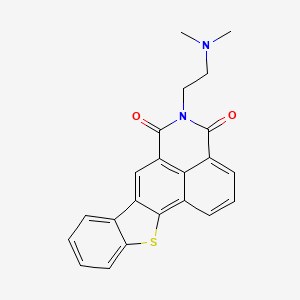
L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate): , identified by the Unique Ingredient Identifier (UNII) GFI92QDR2K, is a compound with the molecular formula C12H12N2O5.Na.H. This compound is a derivative of 4-aminobenzoic acid and L-glutamic acid, and it is often used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) typically involves the amidation of 4-aminobenzoic acid with L-glutamic acid. One common method includes dissolving 4-aminobenzoic acid in methanol, followed by the addition of salicylaldehyde, sodium cyanoborohydride, and glacial acetic acid. The mixture is stirred at room temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl and glutamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential antimicrobial and cytotoxic properties. It has shown activity against methicillin-resistant Staphylococcus aureus and other pathogens .
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its cytotoxic effects on cancer cell lines .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. This results in the antimicrobial and cytotoxic effects observed in various studies .
Comparación Con Compuestos Similares
4-Aminobenzoic Acid: A precursor to Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) with similar antimicrobial properties.
N-(4-Aminobenzoyl)-β-alanine: Another derivative with comparable biological activities.
Uniqueness: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is unique due to its specific combination of 4-aminobenzoic acid and L-glutamic acid, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
97772-96-8 |
|---|---|
Fórmula molecular |
C12H13N2NaO5 |
Peso molecular |
288.23 g/mol |
Nombre IUPAC |
sodium;(2S)-2-[(4-aminobenzoyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C12H14N2O5.Na/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16;/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19);/q;+1/p-1/t9-;/m0./s1 |
Clave InChI |
QTFDQUUWYNVHIJ-FVGYRXGTSA-M |
SMILES isomérico |
[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])N.[Na+] |
SMILES canónico |
[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
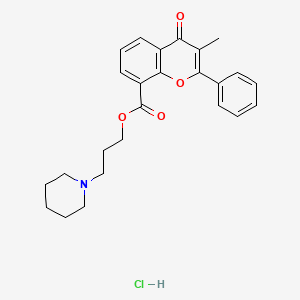

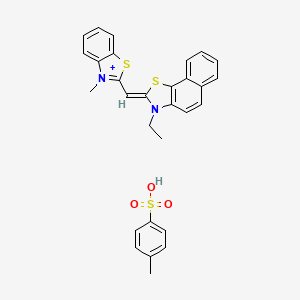
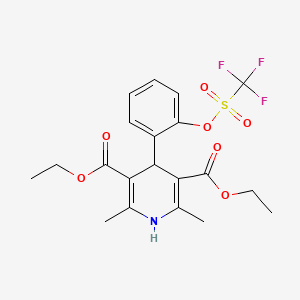
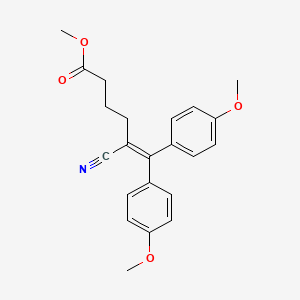


![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)

